molecular formula C16H20N4OS2 B2979524 N-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamide CAS No. 1259151-04-6

N-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamide

Cat. No.: B2979524
CAS No.: 1259151-04-6
M. Wt: 348.48
InChI Key: LJAWJJVBXHQRDD-UHFFFAOYSA-N
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Description

N-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamide is an intriguing organic compound This compound features a unique chemical structure that integrates both a cyclopenta[d][1,3]thiazole ring and a dimethyl-2-(methylsulfanyl)pyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamide involves a series of complex organic reactions. One common method starts with the preparation of the cyclopenta[d][1,3]thiazole ring, followed by the introduction of the propanamide group. This requires multiple steps including cyclization reactions and amide formation under controlled conditions of temperature and pH.

Industrial Production Methods

Industrial-scale production of this compound would likely involve optimizing the synthesis to ensure yield and purity. Techniques such as continuous flow reactors could be employed to streamline the process, maintaining reaction conditions consistently and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions:

  • Oxidation: Can be oxidized to form corresponding sulfoxides or sulfones.

  • Reduction: Can be reduced, potentially affecting the pyrimidine ring and thiazole functionalities.

  • Substitution: Can undergo nucleophilic substitutions due to the presence of the pyrimidine ring.

Common Reagents and Conditions

  • Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

  • Reduction: Hydrogen in the presence of a palladium catalyst or lithium aluminium hydride.

  • Substitution: Organometallic reagents such as Grignard reagents.

Major Products

  • Oxidation: Sulfoxides and sulfones.

  • Reduction: Hydro-derivatives with reduced pyrimidine or thiazole rings.

  • Substitution: Variously substituted derivatives depending on the nucleophile.

Scientific Research Applications

N-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamide has a variety of applications:

  • Chemistry: Used as a building block in organic synthesis and complex molecule construction.

  • Medicine: Research into its properties as a potential pharmacophore for drug design, targeting specific molecular pathways.

  • Industry: Could be used in the development of new materials with specific properties.

Mechanism of Action

The compound exerts its effects through several mechanisms:

  • Molecular Targets: It interacts with specific proteins and enzymes, potentially inhibiting or activating certain biological pathways.

  • Pathways Involved: May be involved in signaling pathways and metabolic processes, depending on its target.

Comparison with Similar Compounds

Similar compounds include:

  • N-(3-{4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl}-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propanamide: Differing in the thiazole ring structure.

  • N-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}-3-(2-chloropyrimidin-5-yl)propanamide: Featuring a chloropyrimidine ring instead of the dimethyl-methylsulfanyl substitution.

Properties

IUPAC Name

N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4OS2/c1-9-11(10(2)18-15(17-9)22-3)7-8-14(21)20-16-19-12-5-4-6-13(12)23-16/h4-8H2,1-3H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJAWJJVBXHQRDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)SC)C)CCC(=O)NC2=NC3=C(S2)CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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